1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound known for its unique bicyclic structure and the presence of a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly in the nervous system.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s bicyclic structure allows it to fit into receptor binding sites, potentially modulating their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylethanone: Lacks the dimethoxy groups, which may affect its biological activity and receptor binding affinity.
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methoxy groups, potentially altering its solubility and reactivity.
Uniqueness
The presence of the dimethoxyphenyl group in 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to cross biological membranes. This structural feature may also influence its interaction with enzymes and receptors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-6-12(10-16(15)21-2)11-17(19)18-13-4-3-5-14(18)8-7-13/h3-4,6,9-10,13-14H,5,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQONROOPIQOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2C3CCC2C=CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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